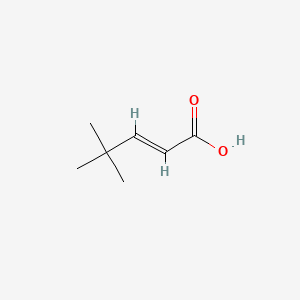

4,4-Dimethyl-2-pentenoic acid

Description

Significance of Branched α,β-Unsaturated Carboxylic Acids as Advanced Synthons

Branched α,β-unsaturated carboxylic acids are crucial building blocks, or synthons, in organic chemistry. bohrium.comchemistryviews.org Their importance stems from their presence as a core structural motif in a multitude of biologically active natural products and pharmaceutical agents. chemistryviews.orgresearchgate.net The α,β-unsaturated carbonyl system is a key feature in many bioactive compounds, often acting as a Michael acceptor for nucleophilic groups within proteins. researchgate.net

The development of efficient synthetic methods for this class of compounds is an active area of research. bohrium.com Traditional methods for their synthesis, such as the Wittig or Horner–Wadsworth–Emmons reactions, are often limited by the production of stoichiometric amounts of byproducts, which can complicate large-scale preparations. chemistryviews.org Consequently, newer, more efficient catalytic methods are continuously being explored. chemistryviews.org For instance, copper-catalyzed carboxylation of alkynes with carbon dioxide has emerged as a practical and attractive method for synthesizing various α,β-unsaturated carboxylic acids with desired configurations. chemistryviews.org

Furthermore, the transition-metal-catalyzed enantioselective hydrogenation of unsaturated carboxylic acids is a direct pathway to chiral carboxylic acids, which are vital components in pharmaceuticals, agrochemicals, and fragrances. bohrium.com While ruthenium and rhodium catalysts have been traditionally used, iridium catalysts, particularly those with P,N-ligands, have shown significant advantages for certain reactions, offering high activity and enantioselectivity. bohrium.com

Stereochemical and Regioisomeric Considerations within Pentenoic Acid Derivatives

Pentenoic acid and its derivatives can exist as various stereoisomers and regioisomers, which significantly influences their chemical and physical properties. wikipedia.org The position of the double bond in the carbon chain determines the regioisomer. For instance, pentenoic acids can be 2-pentenoic, 3-pentenoic, or 4-pentenoic acid. wikipedia.org

For 2-pentenoic and 3-pentenoic acids, the geometry of the double bond leads to the existence of cis (Z) and trans (E) geometric isomers. wikipedia.org 4-Pentenoic acid, however, does not exhibit this type of isomerism because of the two symmetrically placed hydrogen atoms on the terminal carbon of the double bond. wikipedia.org

The introduction of substituents, such as the dimethyl groups in 4,4-dimethyl-2-pentenoic acid, adds another layer of complexity. For example, (E)-2,4-dimethyl-2-pentenoic acid is a known isomer. thegoodscentscompany.com The stereochemistry is crucial as it can dictate the molecule's ability to interact with biological systems, such as binding to enzymes or receptors. ontosight.ai For instance, specific stereochemical configurations can enhance a compound's lipophilicity, allowing it to cross biological membranes more effectively. ontosight.ai

The study of these isomers is critical. For example, in the synthesis of trans-2-methyl-2-pentenoic acid, the stereochemical assignment is a key aspect of the research. acs.org Similarly, enantioselective reactions, such as the iodolactonization of 4-pentenoic acid derivatives, are employed to control the stereochemistry of the products, leading to compounds with specific three-dimensional arrangements. thieme-connect.com

| Isomer | Common Name | CAS Number | Key Features |

| (2Z)-pent-2-enoic acid | cis-2-pentenoic acid | 16666-42-5 | Z configuration of the double bond. wikipedia.org |

| (2E)-pent-2-enoic acid | trans-2-pentenoic acid | 13991-37-2 | E configuration of the double bond. wikipedia.org |

| (3Z)-pent-3-enoic acid | cis-3-pentenoic acid | 33698-87-2 | Z configuration of the double bond. wikipedia.org |

| (3E)-pent-3-enoic acid | trans-3-pentenoic acid | 1617-32-9 | E configuration of the double bond. wikipedia.org |

| pent-4-enoic acid | 4-pentenoic acid | 591-80-0 | Double bond at the 4-position, no E/Z isomerism. wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

6945-35-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-4,4-dimethylpent-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4- |

InChI Key |

RPVPMVHPERYZNF-PLNGDYQASA-N |

SMILES |

CC(C)(C)C=CC(=O)O |

Isomeric SMILES |

CC(C)(C)/C=C\C(=O)O |

Canonical SMILES |

CC(C)(C)C=CC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyl 2 Pentenoic Acid and Analogues

Established Organic Synthesis Approaches to α,β-Unsaturated Carboxylic Acids

Traditional organic synthesis provides a robust foundation for the creation of α,β-unsaturated carboxylic acids. These methods, refined over decades, offer reliable and versatile routes to a wide array of these compounds.

Wittig and Horner–Wadsworth–Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) reaction, are cornerstone methods for the formation of carbon-carbon double bonds, specifically in the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgorganic-chemistry.org These reactions can be adeptly applied to the synthesis of α,β-unsaturated carboxylic acids.

In the context of synthesizing 4,4-dimethyl-2-pentenoic acid, the general approach involves the reaction of pivaldehyde (2,2-dimethylpropanal) with a suitable phosphorus ylide or phosphonate (B1237965) ester.

Wittig Reaction: The classical Wittig reaction would employ a phosphonium (B103445) ylide. The synthesis of this compound via this route would likely involve the reaction of pivaldehyde with a (carboxymethyl)triphenylphosphonium halide under basic conditions. The ylide, once formed, attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com A challenge in this specific application is the potential for the acidic proton of the carboxylic acid to interfere with the strongly basic conditions typically required to generate the ylide. This often necessitates the use of a protected carboxylic acid, such as an ester, followed by a final hydrolysis step.

Horner–Wadsworth–Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgalfa-chemistry.com This reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene, which is often the desired isomer for α,β-unsaturated carboxylic acids. wikipedia.org For the synthesis of this compound, pivaldehyde would be reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The resulting α,β-unsaturated ester can then be hydrolyzed to the target carboxylic acid. The HWE reaction offers the advantage of a water-soluble phosphate (B84403) byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. alfa-chemistry.com

| Reaction | Aldehyde | Reagent | Product | Key Features |

|---|---|---|---|---|

| Wittig | Pivaldehyde | (Carboxymethyl)triphenylphosphonium halide | This compound | Fixed double bond location; potential for issues with acidic proton. masterorganicchemistry.com |

| HWE | Pivaldehyde | Triethyl phosphonoacetate | Ethyl 4,4-dimethyl-2-pentenoate | High (E)-stereoselectivity; water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

Condensation Reactions for α,β-Unsaturated Carboxylic Acid Scaffolds

Condensation reactions provide a direct and efficient means of constructing α,β-unsaturated carboxylic acid frameworks. The Knoevenagel condensation, particularly with the Doebner modification, is a prominent example of this approach. wikipedia.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For the synthesis of α,β-unsaturated carboxylic acids, malonic acid is a common choice for the active methylene component.

Doebner Modification: The Doebner modification of the Knoevenagel condensation is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in pyridine (B92270) with a catalytic amount of piperidine. bu.edu In the synthesis of this compound, pivaldehyde would be reacted with malonic acid under these conditions. The reaction proceeds through a condensation to form an unstable alkylidenemalonic acid intermediate, which then undergoes decarboxylation in situ to yield the final α,β-unsaturated carboxylic acid. wikipedia.org This one-pot procedure is often efficient and avoids the need for a separate hydrolysis step that is common in olefination strategies that use ester-containing reagents.

A study on the Doebner modified Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) with malonic acid in pyridine highlighted the importance of reaction conditions, such as reflux time, on the yield and purity of the resulting cinnamic acid derivative. fhsu.edu While specific yields for the reaction of pivaldehyde are not detailed, the general methodology is broadly applicable to various aldehydes.

Advanced Catalytic Synthesis Routes to Branched Unsaturated Carboxylic Acids

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer novel pathways to complex molecules. For the synthesis of branched unsaturated carboxylic acids like this compound, transition metal-catalyzed carboxylation reactions are of particular interest.

Transition Metal-Catalyzed Carboxylation Reactions

These methods involve the direct incorporation of a carboxyl group into an organic substrate using carbon dioxide or other C1 sources, facilitated by a transition metal catalyst.

Copper-catalyzed reactions have emerged as a versatile tool for the carboxylation of alkynes. These methods can be tailored to achieve either formal methylative or hydrogenative carboxylation, leading to a variety of substituted α,β-unsaturated carboxylic acids.

Recent research has demonstrated the efficacy of copper-catalyzed carboxylation of terminal alkynes with CO2 under ambient conditions. researchgate.netnih.gov These systems often employ a copper(I) salt and a suitable ligand. The proposed mechanism generally involves the formation of a copper acetylide, which then undergoes carboxylation with CO2. nih.gov

| Alkyne Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuCl/TMEDA | Phenylpropiolic acid | 93 | mdpi.com |

| 1-Octyne | CuCl/ⁿBu₄NOAc | 2-Nonynoic acid | 85 | researchgate.net |

| 4-Ethynylanisole | CuCl/TMEDA | 3-(4-methoxyphenyl)propiolic acid | 95 | nih.gov |

Palladium catalysis offers a powerful platform for the hydrocarboxylation of unsaturated hydrocarbons, including alkenes and dienes, using carbon dioxide or other carboxylating agents. nih.gov This approach provides a direct route to carboxylic acids from readily available starting materials.

For the synthesis of this compound, the palladium-catalyzed hydrocarboxylation of 3,3-dimethyl-1-butene (B1661986) would be a plausible route. This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond of the alkene. A key challenge in the hydrocarboxylation of terminal alkenes is controlling the regioselectivity, as both the branched (Markovnikov) and linear (anti-Markovnikov) products can potentially be formed. The choice of palladium catalyst and ligands plays a crucial role in directing the selectivity of the reaction. acs.org

Recent advancements have described palladium-catalyzed hydrocarboxylation of olefins using formic acid as a CO surrogate, which avoids the need for handling gaseous carbon monoxide. organic-chemistry.org Research has also focused on the direct use of CO2 in palladium-catalyzed hydrocarboxylation reactions. nih.gov

While specific experimental data for the palladium-catalyzed hydrocarboxylation of 3,3-dimethyl-1-butene to yield this compound is not prevalent in the literature, studies on similar terminal olefins demonstrate the feasibility of this approach. The following table summarizes results from the hydrocarboxylation of analogous alkenes.

| Alkene Substrate | Catalyst System | Product(s) | Yield (%) | Regioselectivity (l:b) | Reference |

|---|---|---|---|---|---|

| 1-Octene | Pd₂(dba)₃/(p-ClPh)₃P | Nonanoic acid | 92 | >20:1 | acs.org |

| Styrene | Pd(OAc)₂/dppf | 2-Phenylpropanoic acid/3-Phenylpropanoic acid | 96 | - | organic-chemistry.org |

| Allylbenzene | Pd(OAc)₂/PPh₃ | 3-Phenylbutanoic acid/4-Phenylbutanoic acid | 99 | 4:1 | arkat-usa.org |

Nickel-Catalyzed Regioselective Carboxylation Approaches

Nickel-catalyzed carboxylation reactions represent a powerful method for the synthesis of carboxylic acids by utilizing carbon dioxide (CO2) or other carbonyl sources. nih.govspringernature.com These transformations are valued for their ability to form carbon-carbon bonds under relatively mild conditions, often with high functional group tolerance. nih.gov While direct examples for the synthesis of this compound are not prominent, the principles can be applied to related transformations. The general mechanism often involves the oxidative addition of an organic halide or triflate to a Ni(0) complex, followed by reduction and subsequent carboxylation with CO2. nih.gov

A related strategy, palladium-catalyzed hydrocarboxylation, has been successfully applied to the synthesis of a close analogue, 2,4,4-trimethyl-2-pentenoic acid. In this approach, 4,4-dimethyl-2-pentyne (B1597327) is treated with formic acid, which serves as a CO surrogate, in the presence of a palladium catalyst system. This method provides the α,β-unsaturated carboxylic acid with high regioselectivity. acs.org

Table 1: Example of Palladium-Catalyzed Hydrocarboxylation of an Alkyne

| Substrate | Catalyst System | CO Source | Product | Yield | Ref |

|---|---|---|---|---|---|

| 4,4-Dimethyl-2-pentyne | Pd(OAc)2 / Xantphos | HCOOH | 2,4,4-Trimethyl-2-pentenoic acid | High | acs.org |

Enantioselective CuH-Catalyzed Hydrocarboxylation of Allenes

A significant advancement in the synthesis of chiral carboxylic acids involves the enantioselective copper hydride (CuH)-catalyzed hydrocarboxylation of allenes. nih.govchemrxiv.org This methodology allows for the preparation of α-chiral carboxylic acid derivatives, including those possessing all-carbon quaternary stereocenters, which are valuable motifs in pharmaceuticals and natural products. nih.govchemrxiv.org The reaction proceeds with high yields and excellent regioselectivity, exclusively favoring the branched product. bohrium.com

The proposed mechanism begins with the hydrocupration of the allene (B1206475) substrate by the CuH catalyst, generating a mixture of allylcopper intermediates. nih.govchemrxiv.org The less sterically hindered terminal allylcopper species then reacts preferentially with a fluoroformate, acting as the carboxylation agent, through an enantio-determining transition state. nih.gov This process is notable for its mild reaction conditions and tolerance of a wide array of functional groups. bohrium.comorganic-chemistry.org

Table 2: Key Features of Enantioselective CuH-Catalyzed Hydrocarboxylation

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Copper Hydride (CuH) | nih.govbohrium.com |

| Substrate | Allenes | chemrxiv.orgorganic-chemistry.org |

| Carboxylation Agent | Fluoroformate | nih.gov |

| Selectivity | High Enantio- and Regioselectivity (Branched Product) | bohrium.com |

| Key Application | Synthesis of α-chiral carboxylic acids with tertiary and quaternary centers | chemrxiv.org |

Carbonylation Strategies for α,β-Unsaturated Carbonyl Compounds

Carbonylation reactions are a cornerstone of organic synthesis for producing α,β-unsaturated carbonyl compounds, including carboxylic acids. These atom-efficient methods convert readily available substrates into valuable products by incorporating a carbonyl group. nih.govresearchgate.net Transition metal-catalyzed carbonylative reactions, in particular, have seen significant development, offering pathways to ketones, esters, amides, and carboxylic acids from various precursors. researchgate.net These reactions are crucial in the production of fine chemicals, agrochemicals, and pharmaceuticals. researchgate.net

One effective strategy is the hydrocarboxylation of alkynes. As mentioned previously, the palladium-catalyzed reaction of 4,4-dimethyl-2-pentyne with formic acid provides a direct route to an analogue of this compound. acs.org This approach avoids the direct handling of toxic carbon monoxide gas by using formic acid as an in situ CO source, enhancing the practicality and safety of the procedure. acs.org

Asymmetric Catalytic Hydrogenation of Unsaturated Carboxylic Acids

Asymmetric catalytic hydrogenation is a premier technique for synthesizing chiral carboxylic acids from their α,β-unsaturated precursors. This method involves the reduction of the carbon-carbon double bond using molecular hydrogen in the presence of a chiral transition metal catalyst, leading to the formation of a stereogenic center with high enantioselectivity. nsf.gov Catalysts based on ruthenium, rhodium, and cobalt complexed with chiral phosphine (B1218219) ligands are commonly employed. nsf.govrsc.org

The hydrogenation of various substituted acrylic acids has been extensively studied. For instance, cobalt-based catalysts have proven effective for the asymmetric hydrogenation of di-, tri-, and tetra-substituted acrylic acid derivatives, achieving high yields and enantioselectivities. nsf.gov Similarly, the enantioselective hydrogenation of 2-methyl-2-pentenoic acid over a cinchonidine-modified palladium catalyst has been investigated, demonstrating the influence of the catalyst, modifier, and solvent on reaction efficiency and stereochemical outcome. researchgate.net The success of these systems highlights the potential for applying this methodology to produce chiral saturated acids derived from this compound.

Table 3: Examples of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Substrate Class | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Tri-substituted Acrylic Acids | Cobalt-bis(phosphine) complexes | High conversion and enantioselectivity (e.g., 91% ee for an aliphatic acid) | nsf.gov |

| 2-Methyl-2-pentenoic acid | Cinchonidine-modified Pd/Al2O3 | Strong solvent-dependent behavior; modifier inhibits reaction rate but induces enantioselectivity | researchgate.net |

| Tiglic Acid | Chiral Ruthenium carbonyl clusters | Enantioselectivity strongly supports catalysis by intact clusters | rsc.org |

Chemoenzymatic and Biotechnological Preparative Strategies

Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of traditional chemical reactions. The use of enzymes, such as haloperoxidases, is gaining traction for their ability to catalyze reactions under mild conditions with high selectivity. nih.gov For example, vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) can efficiently catalyze the H2O2-dependent oxidation of halides to generate hypohalites in situ. nih.gov

This approach has been applied to the oxidative halolactonization of γ,δ-unsaturated carboxylic acids like 4-pentenoic acid. nih.govacs.org In this process, the enzyme generates hypobromite (B1234621) from bromide, which then reacts with the unsaturated acid to form a bromolactone. nih.gov Although this specific reaction does not produce this compound, it exemplifies how a chemoenzymatic system can be used to functionalize an unsaturated carboxylic acid backbone. Such strategies hold potential for developing novel synthetic routes to derivatives of the target compound, though challenges like substrate inhibition of the enzyme must be addressed for preparative-scale applications. nih.govacs.org

Oxidative Synthetic Pathways (e.g., from Furan (B31954) Precursors for Oxo-Derivatives)

Oxidative cleavage of the furan ring is a versatile synthetic tool for accessing a wide range of carbonyl compounds. organicreactions.orgsemanticscholar.org Depending on the oxidant and reaction conditions, furans can be transformed into 1,4-dicarbonyl compounds, pyranones, or carboxylic acids. researchgate.net This makes the furan moiety a useful synthon, or a "masked" functional group, in multistep syntheses. organicreactions.org

The oxidation of substituted furans can lead to valuable intermediates. For example, the P450-catalyzed oxidation of 2-methylfuran (B129897) yields 4-oxo-2-pentenal, an α,β-unsaturated enedione. nih.gov Similarly, the vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts can produce maleic acid. researchgate.net This suggests that a furan precursor with an appropriate substitution pattern, such as a tert-butyl group at the 5-position, could potentially be oxidized to yield an oxo-derivative of this compound. The furan ring would serve as a masked α,β-unsaturated acid-aldehyde system, which upon oxidative ring opening would reveal the desired functionality.

Chemical Reactivity and Mechanistic Studies of 4,4 Dimethyl 2 Pentenoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization. It can undergo reactions typical of carboxylic acids, including conversion to esters, amides, and acyl halides, as well as decarboxylation under specific conditions. masterorganicchemistry.com

The conversion of 4,4-dimethyl-2-pentenoic acid to its corresponding esters is a common and important transformation. The most direct method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process where the alcohol is typically used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Esters such as methyl (E)-4,4-dimethylpent-2-enoate and ethyl (E)-4,4-dimethylpent-2-enoate are known derivatives of the parent acid. nih.govnih.gov

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Alcohol | Methanol, Ethanol, etc. (often used as solvent) | Reactant and drives equilibrium |

| Catalyst | H₂SO₄, HCl, TsOH (catalytic amount) | Protonates the carbonyl group |

| Temperature | Reflux | Increases reaction rate |

| Byproduct Removal | Use of a Dean-Stark trap or desiccants | Removes water to shift equilibrium |

The synthesis of amides from this compound involves the formation of a bond with an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions, as it results in an acid-base reaction to form a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

Activation is commonly achieved using coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond, with dicyclohexylurea (DCU) precipitating as a byproduct. luxembourg-bio.comyoutube.com Other modern coupling reagents can also be employed to facilitate this transformation under mild conditions. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide.

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Acronym | Byproduct | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Byproduct is insoluble in many organic solvents, facilitating removal. luxembourg-bio.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and other compounds. masterorganicchemistry.com this compound can be converted to its corresponding acyl chloride, 4,4-dimethyl-2-pentenoyl chloride, using several standard reagents.

The most common method involves treatment with thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org This reaction is particularly convenient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uklibretexts.org Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org The reaction with PCl₅ produces phosphorus oxychloride (POCl₃) and HCl as byproducts, while PCl₃ yields phosphorous acid (H₃PO₃). chemguide.co.uk

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. libretexts.org |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl(g) | Solid reagent, reacts in the cold. chemguide.co.uk |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). The direct thermal decarboxylation of α,β-unsaturated carboxylic acids like this compound is generally difficult and requires harsh conditions. However, various synthetic methodologies exist that achieve functionalization through a decarboxylative pathway. organic-chemistry.org

Modern organic synthesis has developed numerous photocatalytic and transition-metal-catalyzed methods for decarboxylative coupling. nih.gov These methods often involve converting the carboxylic acid into a more reactive intermediate, such as an N-hydroxyphthalimide (NHP) ester, which can then undergo single-electron transfer (SET) to generate a radical intermediate upon loss of CO₂. This radical can then participate in a variety of bond-forming reactions. While specific studies on this compound are not prominent, these general principles of decarboxylative functionalization are applicable. nih.govresearchgate.net

Reactions of the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond in this compound is susceptible to addition reactions, most notably reduction via hydrogenation.

The carbon-carbon double bond of this compound can be selectively reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. study.com Common catalysts for this transformation are platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C).

The reaction results in the syn-addition of two hydrogen atoms across the double bond, converting the α,β-unsaturated acid into the corresponding saturated carboxylic acid, 4,4-dimethylpentanoic acid. The carboxylic acid group is generally unreactive under these conditions.

Table 4: Common Catalysts for Alkene Hydrogenation

| Catalyst | Typical Conditions | Selectivity Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temperature | Highly active and commonly used for C=C reduction. |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temperature, Acidic solvent | Very effective for a wide range of functional groups. |

Cyclization Reactions and Heterocycle Formation (e.g., Lactones, Dihydropyrazoles)

The structure of this compound, being a γ,δ-unsaturated carboxylic acid, makes it a potential precursor for the formation of five-membered lactone rings through intramolecular cyclization.

Lactone Formation: Intramolecular cyclization of unsaturated carboxylic acids is a common method for synthesizing lactones. One of the most well-studied examples is halolactonization, where an electrophilic halogen source is used to induce the cyclization of an alkenoic acid. For instance, the chemoenzymatic bromolactonization of 4-pentenoic acid yields 5-(bromomethyl)dihydrofuran-2(3H)-one. nih.gov This type of reaction is initiated by the electrophilic attack of a halogen on the alkene double bond, followed by the intramolecular nucleophilic attack of the carboxylate group to form the lactone ring.

While no specific studies demonstrate the lactonization of this compound, a similar pathway could be hypothesized. The presence of the bulky tert-butyl group at the 4-position would likely influence the reaction's stereochemical outcome and kinetics.

Table 1: General Conditions for Lactonization of Alkenoic Acids

| Reaction Type | Reagents | Potential Product from this compound |

|---|---|---|

| Halolactonization | N-Bromosuccinimide (NBS) or I2/KI | γ-Lactone (e.g., 5-(1-bromo-1-methylethyl)-4,4-dimethyldihydrofuran-2(3H)-one) |

Dihydropyrazole Formation: The formation of dihydropyrazoles typically involves the reaction of an α,β-unsaturated carbonyl compound with hydrazine or its derivatives. The α,β-unsaturated system in this compound could potentially react with hydrazine in a Michael addition followed by intramolecular cyclization and dehydration. However, specific literature detailing this transformation for this compound is not available.

Oxidative Transformations of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations common to alkenes. The specific outcome would depend on the oxidizing agent and reaction conditions used.

Table 2: Potential Oxidative Reactions of the Alkene in this compound

| Reaction Type | Typical Oxidizing Agent(s) | Potential Product(s) |

|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 4,4-dimethyl-2,3-epoxypentanoic acid |

| Dihydroxylation | Osmium tetroxide (OsO4), cold, dilute Potassium permanganate (KMnO4) | 2,3-dihydroxy-4,4-dimethylpentanoic acid |

| Oxidative Cleavage | Ozone (O3), followed by a workup (e.g., Zn/H2O or (CH3)2S) | 3,3-dimethylbutanal and glyoxylic acid |

| Oxidative Cleavage | Hot, concentrated Potassium permanganate (KMnO4) | 3,3-dimethylbutanoic acid and carbon dioxide |

The metabolism of structurally related compounds like 4-pentenoic acid involves oxidation pathways. nih.gov Studies on rat heart mitochondria have shown that 4-pentenoic acid is converted to metabolites like 2,4-pentadienoyl-CoA, which then undergoes β-oxidation. nih.gov This suggests that, in a biological context, the alkene moiety of similar unsaturated acids is a key site for metabolic transformation.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The mechanisms of the reactions involving this compound can be elucidated using a combination of kinetic experiments and spectroscopic analysis. Although specific studies on this compound are not prominent, the general application of these techniques is well-established.

Kinetic Studies: Kinetic experiments would involve monitoring the reaction rate while systematically varying the concentrations of reactants and catalysts. For example, in a potential halolactonization reaction, measuring the rate's dependence on the concentrations of the acid, the halogen source, and any catalyst would help determine the reaction order and formulate a rate law. This information is crucial for proposing a plausible reaction mechanism. Studies on similar systems, like the bromination of 4-pentenoic acid, have shown a first-order dependence with respect to both the bromide and the oxidizing agent (H₂O₂). acs.org

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, thereby providing direct evidence for a proposed mechanism.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of characteristic absorption bands of the reactants and the appearance of bands corresponding to the products. For instance, during the lactonization of this compound, one would expect to see the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=C stretch (around 1650 cm⁻¹), and the appearance of a strong C=O stretch for the lactone ring (typically around 1770 cm⁻¹ for a γ-lactone). masterorganicchemistry.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information about the products. For example, in an epoxidation reaction, the disappearance of the vinyl proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to protons on the epoxide ring would confirm the transformation. The chemical shifts and coupling constants would help establish the stereochemistry of the product.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and can provide structural information through fragmentation patterns. nih.gov This would be essential to confirm the identity of products from reactions like oxidative cleavage or cyclization.

Table 3: Key Spectroscopic Data for Monitoring Reactions of this compound

| Functional Group | Technique | Characteristic Signal |

|---|---|---|

| Carboxylic Acid (Reactant) | IR | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1710 cm⁻¹) |

| Alkene (Reactant) | ¹H NMR | Vinyl protons (~5.8-7.0 ppm) |

| Alkene (Reactant) | ¹³C NMR | Vinyl carbons (~120-150 ppm) |

| γ-Lactone (Product) | IR | C=O stretch (~1770 cm⁻¹) |

By combining these methods, a detailed picture of the reaction pathways, transition states, and intermediates involved in the chemical transformations of this compound could be developed.

Derivatives and Functionalized Analogues of 4,4 Dimethyl 2 Pentenoic Acid

Synthesis and Characterization of Alkyl and Aryl Esters

The esterification of 4,4-dimethyl-2-pentenoic acid is a fundamental transformation that allows for the modification of its carboxyl group. This conversion into alkyl and aryl esters is significant for altering properties such as volatility, solubility, and reactivity, which can be crucial for various applications.

Standard esterification methods are applicable for the synthesis of these esters. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for producing alkyl esters. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process often requires an excess of the alcohol or the removal of water to achieve high yields. chemistrysteps.commasterorganicchemistry.com

For the synthesis of both alkyl and aryl esters, particularly when dealing with sterically hindered alcohols or acid-sensitive substrates, the Steglich esterification offers a mild and efficient alternative. nih.govorganic-chemistry.orgresearchgate.net This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature. organic-chemistry.orgresearchgate.netorgsyn.org

While specific synthesis pathways for various alkyl and aryl esters of this compound are not extensively detailed in the literature, the properties of its methyl and ethyl esters are known.

Table 1: Properties of Selected Alkyl Esters of this compound

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

|---|---|---|---|

| Methyl (E)-4,4-dimethyl-2-pentenoate | C8H14O2 | 142.20 | methyl 4,4-dimethylpent-2-enoate nih.gov |

Exploration of Lactone and Dihydropyrazole Derivatives

The presence of a double bond in this compound allows for its conversion into various heterocyclic compounds, with lactones and dihydropyrazoles being of particular interest due to their prevalence in biologically active molecules.

Lactones, which are cyclic esters, can be synthesized from unsaturated carboxylic acids through intramolecular cyclization. A prominent method for this transformation is halolactonization, specifically iodolactonization. chemistnotes.comwikipedia.org This reaction involves the treatment of an unsaturated acid with iodine and a mild base. chemistnotes.com The reaction proceeds through the formation of an iodonium ion intermediate from the double bond, which is then attacked by the internal nucleophile, the carboxylate group. wikipedia.org For this compound, which is an α,β-unsaturated acid, the direct application of classical iodolactonization might be complex. However, related γ,δ-unsaturated acids readily undergo this reaction to form five-membered γ-lactones, a process governed by Baldwin's rules for ring closure which favor 5-exo-tet cyclizations. chemistnotes.comstackexchange.com The resulting iodinated lactone can be a versatile intermediate for further chemical modifications.

Dihydropyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from α,β-unsaturated carboxylic acids or their derivatives. The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, a class of dihydropyrazoles. researchgate.net By analogy, α,β-unsaturated acids or their corresponding esters can react with hydrazine (H₂NNH₂) or its derivatives to form dihydropyrazole derivatives. The reaction is believed to proceed via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration.

Design and Synthesis of Functionalized Derivatives for Advanced Chemical Applications

The strategic introduction of additional functional groups onto the this compound scaffold can lead to derivatives with tailored properties for advanced chemical applications. These functionalized derivatives can serve as specialized monomers in polymer synthesis, as building blocks for more complex molecules, or as compounds with specific chemical reactivity.

The double bond and the carboxylic acid group are the primary sites for functionalization. For instance, the double bond can undergo various addition reactions, such as epoxidation, dihydroxylation, or halogenation, to introduce new functionalities. The resulting derivatives, such as epoxides or diols, are valuable intermediates in organic synthesis.

The carboxylic acid group can be converted into other functional groups like amides, acid chlorides, or acid hydrazides. The synthesis of acid hydrazides, for example, can be achieved by reacting the carboxylic acid or its ester with hydrazine. osti.govrsc.org These hydrazide derivatives can serve as precursors for the synthesis of other heterocyclic compounds or as ligands in coordination chemistry.

While specific advanced applications for derivatives of this compound are not widely reported, the functional groups that can be introduced suggest potential uses in materials science and medicinal chemistry. For example, derivatives with polymerizable groups could be used to create specialty polymers with unique properties conferred by the bulky tert-butyl group.

Research into Oxo-Substituted Pentenoic Acid Derivatives (e.g., 4,4-Dimethyl-5-oxo-2-pentenoic Acids)

The introduction of a ketone (oxo) group into the structure of pentenoic acids creates a new class of derivatives with enhanced chemical reactivity and potential for further transformations. Research in this area includes the synthesis and characterization of compounds like 4,4-dimethyl-5-oxo-2-pentenoic acid.

The synthesis of such compounds could potentially be achieved through the oxidation of a suitable precursor. For example, the oxidation of a corresponding alcohol derivative could yield the desired oxo-pentenoic acid.

While detailed research on 4,4-dimethyl-5-oxo-2-pentenoic acid is limited, the related compound 4-oxo-2-pentenoic acid is known and has been characterized. nih.gov Another related compound, 4,4-dimethyl-2-oxo-pentanoic acid, is commercially available and is recognized as a versatile building block in organic synthesis, serving as an intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com The presence of both a ketone and a carboxylic acid functional group in these molecules makes them valuable synthons for the construction of more complex molecular architectures.

The characterization of these oxo-substituted derivatives would rely on standard spectroscopic methods. For instance, in the ¹³C NMR spectrum, the presence of two carbonyl carbons (one for the carboxylic acid and one for the ketone) would be a key feature.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis

Spectroscopic methods are indispensable for determining the molecular structure and connectivity of atoms in 4,4-dimethyl-2-pentenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

For the (E)-isomer of this compound, the expected ¹H NMR chemical shifts would provide key structural information. The vinyl protons would appear as distinct signals, with their coupling constant being characteristic of a trans configuration. The large tert-butyl group would result in a singlet in the upfield region, while the carboxylic acid proton would be observed as a broad singlet at a significantly downfield chemical shift.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a separate signal. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The olefinic carbons would appear in the intermediate region, and the aliphatic carbons, including the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Data for (E)-4,4-Dimethyl-2-pentenoic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -C(CH₃)₃ | ~1.05 | s (singlet) | N/A |

| =CH-C(CH₃)₃ | ~5.8 | d (doublet) | ~16 |

| -CH=CH-COOH | ~7.1 | d (doublet) | ~16 |

| -COOH | ~12.0 | br s (broad singlet) | N/A |

Interactive Data Table: Predicted ¹³C NMR Data for (E)-4,4-Dimethyl-2-pentenoic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~35 |

| -C(CH₃)₃ | ~29 |

| =CH-C(CH₃)₃ | ~120 |

| -CH=CH-COOH | ~155 |

| -COOH | ~172 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption peak around 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The C=C stretching of the alkene group would appear around 1640 cm⁻¹, and the C-H stretching vibrations of the vinyl and alkyl groups would be observed just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy would also be sensitive to the non-polar bonds. A strong Raman signal for the C=C double bond and the C-C bonds of the tert-butyl group would be expected.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300-2500 | Broad, Strong |

| Alkene C-H | Stretch | 3100-3000 | Medium |

| Alkyl C-H | Stretch | 3000-2850 | Medium-Strong |

| Carbonyl C=O | Stretch | ~1710 | Strong |

| Alkene C=C | Stretch | ~1640 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₂O₂), the expected exact mass would be 128.08373 u.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 128. A prominent fragment ion would be expected at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from the cleavage of the bond between the tert-butyl group and the vinyl group. Another significant fragmentation pathway would involve the loss of the carboxyl group, leading to a fragment at m/z 83.

Chromatographic Methods for Purification and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound and its potential isomers.

Gas Chromatography (GC) for Purity and Isomeric Ratios

Gas Chromatography (GC) is a suitable technique for assessing the purity of this compound, particularly after derivatization (e.g., esterification to its methyl ester) to increase its volatility. Different isomers, such as the (E) and (Z) isomers, would likely exhibit different retention times on a suitable capillary column, allowing for their separation and the determination of their relative ratios in a mixture. The choice of the stationary phase is critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile method for the purification and quantification of carboxylic acids. For this compound, reversed-phase HPLC using a C18 column would be a common approach. The mobile phase would typically consist of a mixture of an aqueous buffer (often with a mild acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound can be detected using a UV detector, as the carbon-carbon double bond conjugated with the carbonyl group provides a chromophore that absorbs in the UV region. HPLC can be used for preparative isolation of the pure compound and for accurate quantitative analysis.

Application of Chemometrics for Complex Data Analysis in Chemical Characterization

In the advanced characterization of chemical compounds such as this compound, the large and complex datasets generated by modern analytical instruments necessitate the use of sophisticated data analysis techniques. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a powerful framework for this purpose. Multivariate statistical methods are integral to chemometrics and are widely employed to analyze spectroscopic and chromatographic data, enabling researchers to uncover underlying patterns, classify samples, and build predictive models. rsc.org

The application of chemometrics is particularly relevant when dealing with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, which produce high-dimensional data. For instance, in the analysis of volatile organic compounds (VOCs) similar in nature to this compound, chemometric approaches such as factorial design are used to optimize experimental conditions for methods like static headspace GC-MS. researchgate.net This ensures enhanced extraction efficiency and analytical performance, which is crucial for accurate characterization.

Principal Component Analysis (PCA) is a fundamental unsupervised multivariate method used for data exploration and outlier detection. rsc.org In the context of characterizing this compound, PCA could be applied to a collection of NMR or FTIR spectra from different synthesis batches or purification steps. By reducing the dimensionality of the spectral data, PCA can reveal clustering of samples based on their chemical similarity, identify anomalous measurements, and highlight the spectral regions with the most significant variance. rsc.orgresearchgate.net

For more quantitative applications, supervised methods like Partial Least Squares (PLS) regression are employed. nih.gov For example, if researchers were interested in predicting a specific property of this compound, such as its concentration in a mixture or a particular biological activity, a PLS model could be developed. This would involve correlating the spectral data (e.g., from FTIR or NMR) with the measured property values. researchgate.net In the broader context of fatty acid analysis, PLS has been successfully used to develop predictive models for the content of various fatty acids in complex samples based on their spectroscopic responses. nih.gov

The table below illustrates a hypothetical application of PCA to the GC-MS data of different batches of this compound, where the goal is to assess batch-to-batch consistency.

Table 1: Principal Component Analysis of GC-MS Data for Different Batches of this compound

| Batch ID | Principal Component 1 (PC1) | Principal Component 2 (PC2) | Inferred Quality |

|---|---|---|---|

| A-01 | 1.25 | 0.45 | Conforming |

| A-02 | 1.35 | 0.51 | Conforming |

| B-01 | -0.98 | 0.21 | Non-conforming |

| C-01 | 1.19 | 0.48 | Conforming |

In this hypothetical dataset, batches A-01, A-02, C-01, and C-02 cluster together in the PC1 vs. PC2 scores plot, indicating high similarity. Batch B-01, however, is clearly separated, suggesting a different chemical profile that warrants further investigation.

Furthermore, chemometric techniques are invaluable for resolving complex mixtures where spectral signals may overlap. Multivariate curve resolution (MCR) methods can be applied to spectroscopic data to mathematically separate the contributions of individual components, even when they are not chromatographically resolved. This would be particularly useful in analyzing reaction mixtures during the synthesis of this compound to monitor the formation of the product and any byproducts.

The following table summarizes various chemometric methods and their potential applications in the characterization of this compound.

Table 2: Chemometric Methods and Their Applications in the Analysis of this compound

| Chemometric Method | Analytical Technique | Potential Application |

|---|---|---|

| Principal Component Analysis (PCA) | GC-MS, NMR, FTIR | Data exploration, outlier detection, quality control of synthesis batches. rsc.orgresearchgate.net |

| Partial Least Squares (PLS) | NMR, FTIR | Quantitative analysis, prediction of chemical or physical properties. nih.govresearchgate.net |

| Discriminant Analysis | GC-MS, FTIR | Classification of samples based on their chemical profile (e.g., origin, synthesis route). nih.govrsdjournal.org |

Computational and Theoretical Studies of 4,4 Dimethyl 2 Pentenoic Acid

Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis (e.g., DFT Studies)

Currently, there are no specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, published for 4,4-Dimethyl-2-pentenoic acid. Such studies are crucial for understanding the molecule's reactivity. For instance, DFT calculations could elucidate the electron distribution within the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. Furthermore, these calculations are instrumental in mapping reaction pathways and identifying the transition states of reactions involving the carboxylic acid group or the carbon-carbon double bond. The absence of this fundamental computational data limits a deeper, molecular-level understanding of the chemical behavior of this compound.

Conformational Analysis and Stereochemical Predictions of Pentenoic Acid Systems

A detailed conformational analysis of this compound has not been reported in the scientific literature. The presence of the bulky tert-butyl group and the rigid double bond suggests that the molecule may have a limited number of stable conformations. Computational methods, such as molecular mechanics or ab initio calculations, could predict the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and its interactions with other molecules. Stereochemical predictions, particularly for reactions at the double bond, are also an unexplored area for this specific pentenoic acid system.

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

To date, no molecular dynamics (MD) simulations have been published that focus on this compound. MD simulations would be invaluable for studying the behavior of this molecule in different environments, such as in various solvents or in the presence of other reactants. These simulations could provide insights into the solvation dynamics, the orientation of the molecule at interfaces, and the intermolecular forces that govern its interactions. Understanding these dynamic behaviors is key to predicting its reactivity and its role in more complex chemical systems.

Applications in Materials Science and Advanced Chemical Synthesis Research

Polymerization Studies and Development of Advanced Polymeric Materials

In the field of polymer science, the utility of a monomer is defined by its ability to undergo polymerization to form macromolecules. Despite the presence of a polymerizable alkene functional group and a carboxylic acid moiety, there is a notable absence of research detailing the use of 4,4-Dimethyl-2-pentenoic acid in this capacity. The steric hindrance caused by the bulky tert-butyl group located at the 4-position may present significant challenges to polymerization, potentially explaining the lack of available studies.

Incorporation as a Monomer in Polymer Architectures

No specific research findings were identified that demonstrate the incorporation of this compound as a monomer into any polymer architectures. Studies on structurally related but distinct compounds, such as 4-pentenoic acid, have been conducted, but these findings are not directly applicable. acs.org

Controlled Polymerization Techniques (e.g., Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain-Transfer, Acyclic Diene Metathesis)

A thorough search yielded no studies applying controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT), or Acyclic Diene Metathesis (ADMET) to this compound. The existing literature extensively covers these techniques for a wide variety of other monomers, but specific data for the title compound is absent.

Design and Synthesis of Specialty Polymers and Resins

Consistent with the lack of data on its use as a monomer, there is no information available on the design or synthesis of specialty polymers or resins derived from this compound.

Role in the Synthesis of Fine Chemicals (e.g., Precursors for Agrochemicals and Specialty Chemicals)

There is no specific information in the reviewed scientific literature or patent databases detailing the role of this compound as a direct precursor for agrochemicals or other specialty chemicals. Research into a constitutional isomer, 2,4-dimethyl-2-pentenoic acid, shows its use as a flavoring agent, which is considered a specialty chemical application; however, this is a distinct compound and its applications cannot be attributed to this compound. hmdb.ca

Q & A

Basic: What synthetic strategies optimize the yield of 4,4-Dimethyl-2-pentenoic acid derivatives?

Methodological Answer:

Alkylation and esterification protocols are critical. For example, alkylation of malonate derivatives with propargyl tosylate in dioxane or THF under optimized potassium tert-butoxide conditions achieved >95% conversion (Table 1, Entry 2). Key parameters include:

- Solvent polarity : Dioxane outperforms THF due to better stabilization of intermediates.

- Concentration : Higher substrate concentrations (0.25 M vs. 0.1 M) reduce side reactions and improve yield .

Validation : Monitor reaction progress via ¹H NMR to quantify conversion and isolate products via acid-base extraction .

Advanced: How do stereochemical variations (E/Z isomers) impact the biological activity of this compound-containing compounds?

Methodological Answer:

The (E)-isomer of 2,4-Dimethyl-2-pentenoic acid (ikemaic acid) is a structural component of caudatin, a C-21 steroidal glycoside with anticancer activity . To resolve stereochemical contributions:

Characterization : Use gas chromatography/mass spectrometry (GC/MS) with retention index matching (e.g., RT: 5.59, KI: 929) and NMR to assign double-bond geometry .

Bioassay design : Compare antiproliferative effects of synthetic (E)- and (Z)-isomers in cell lines (e.g., HepG2 or MCF-7) using dose-response curves.

Data Contradictions : Discrepancies in reported CAS numbers (e.g., 66634-97-7 vs. 3876-52-6) may reflect isomeric or purity differences, necessitating rigorous analytical validation .

Basic: What analytical techniques reliably characterize this compound in complex mixtures?

Methodological Answer:

- GC/MS : Identify using fragmentation patterns (m/z 128.08 for [M]⁺) and retention indices (AI: 923, KI: 929) .

- NMR : Distinguish isomers via coupling constants (e.g., ³J_H-H for trans vs. cis alkenes) and methyl group splitting .

- LC-MS/MS : Quantify trace amounts in biological matrices using MRM transitions optimized for m/z 128→83 .

Advanced: How can computational modeling predict the reactivity of this compound in esterification or cycloaddition reactions?

Methodological Answer:

- DFT calculations : Optimize transition states for esterification using Gaussian09 at the B3LYP/6-31G(d) level. Compare activation energies for reactions with alcohols of varying steric bulk .

- Solvent effects : Simulate solvation in dioxane vs. THF using COSMO-RS to model dielectric interactions .

- Validation : Correlate computed reaction barriers with experimental yields (e.g., Entry 2 in Table 1 achieved 99% yield under DFT-predicted optimal conditions) .

Basic: How do reaction conditions influence the stability of this compound during storage or synthesis?

Methodological Answer:

- pH control : Store as a sodium salt (pH >7) to prevent decarboxylation. Free acid forms degrade at elevated temperatures (>40°C) .

- Light sensitivity : Protect from UV exposure to avoid radical-mediated decomposition .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) to remove peroxides or oxidation byproducts .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

Methodological Answer:

Discrepancies in literature values (e.g., boiling point: 217.1°C vs. unlisted in some sources) arise from:

Isomeric purity : Confirm E/Z ratio via polarimetry or vibrational circular dichroism (VCD) .

Instrument calibration : Validate measurements using NIST-certified reference standards (e.g., NIST SRM 69) .

Pressure effects : Report boiling points with explicit pressure conditions (e.g., 760 mmHg) to ensure reproducibility .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .

Advanced: How does the methyl substitution pattern affect the acid dissociation constant (pKa) of this compound?

Methodological Answer:

- Experimental determination : Perform potentiometric titration in 0.1 M KCl at 25°C. Compare with computational predictions (e.g., SPARC calculator).

- Electronic effects : Methyl groups at C4 increase electron density at the carboxylate, raising pKa by ~0.3 units versus unsubstituted pentenoic acid .

- Validation : Cross-check with literature values for analogs (e.g., 2-methyl-4-pentenoic acid, pKa ≈4.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.